8-Hydroxy-2-methoxynaphthalene-1,4-dione
Description
Properties
CAS No. |
15254-76-9 |
|---|---|
Molecular Formula |
C11H8O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
8-hydroxy-2-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O4/c1-15-9-5-8(13)6-3-2-4-7(12)10(6)11(9)14/h2-5,12H,1H3 |
InChI Key |
HOFSOQDUZIZMBA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C2=C(C1=O)C(=CC=C2)O |
Canonical SMILES |
COC1=CC(=O)C2=C(C1=O)C(=CC=C2)O |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological properties:
- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains and fungi. Studies have shown that naphthoquinones can inhibit the growth of pathogens like Mycobacterium tuberculosis and Plasmodium falciparum, indicating potential use in treating infections .
- Anticancer Properties : Research highlights its role in inhibiting tumor cell growth. For example, derivatives of naphthoquinones have been investigated for their ability to induce apoptosis in cancer cells and inhibit angiogenesis . A study reported that certain naphthoquinone derivatives exhibited promising activity against breast ductal carcinoma and colon adenocarcinoma cell lines .
- Neuroprotective Effects : There is growing evidence supporting the neuroprotective properties of 8-hydroxy-2-methoxynaphthalene-1,4-dione. It has been suggested that these compounds can protect against neurodegenerative diseases by scavenging free radicals and modulating inflammatory responses .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | , |
| Anticancer | Induces apoptosis in cancer cells | , |
| Neuroprotective | Protects neurons from oxidative stress |
The medicinal chemistry applications are particularly notable. The compound serves as a precursor for synthesizing more complex molecules with enhanced biological activities. Its derivatives are being explored for their potential as anticancer agents targeting specific pathways involved in tumor progression.
Materials Science Applications
In addition to its biological significance, this compound finds applications in materials science. Its unique chemical properties allow it to be incorporated into polymers or coatings that require specific functionalities such as UV protection or antimicrobial surfaces. Research indicates that naphthoquinone derivatives can enhance the mechanical properties of materials while providing additional protective features against microbial growth .
Case Study 1: Anticancer Activity
A study investigated the effects of various naphthoquinone derivatives on cancer cell lines. The results demonstrated that certain modifications to the naphthoquinone structure significantly increased cytotoxicity against breast cancer cells. This suggests that further exploration of structural variations could lead to the development of more effective anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another research highlighted the antimicrobial potency of this compound against Staphylococcus aureus. The study indicated that the compound could serve as a lead structure for developing new antibacterial agents, especially given the rising resistance to conventional antibiotics .
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy (-OCH₃) at C2 increases electron density, activating the ring for electrophilic substitution. Chloro or carbonyl groups (e.g., in ) deactivate the ring .
- Hydrogen Bonding : The C8-OH group facilitates intermolecular C–H⋯O interactions, critical for crystal packing and solubility .
- Lipophilicity : Alkyl chains (e.g., heptyl in 5ad) significantly increase logP, whereas polar groups like -OH reduce logP .
Crystal Structure and Stability
- Planarity and Interactions: All naphthoquinones exhibit planar cores. The title compound forms C–H⋯O bonds with adjacent molecules, while alkyl-substituted analogues (e.g., 2-heptyl derivatives) exhibit weaker van der Waals interactions .
- Thermal Stability : Bulky substituents (e.g., in ) reduce melting points due to disrupted packing, whereas methoxy/hydroxy derivatives show higher thermal stability .
Preparation Methods
Acid-Catalyzed Methanolysis of 2-Hydroxy-1,4-naphthoquinone
The most direct synthesis involves refluxing 2-hydroxy-1,4-naphthoquinone (lawsone) in methanol with hydrochloric acid. This method, reported by SciELO researchers, achieves a 73% yield of 2-methoxynaphthalene-1,4-dione. The reaction mechanism proceeds via acid-catalyzed nucleophilic substitution, where the hydroxyl group at position 2 is replaced by a methoxy group. Critical parameters include:
-
Reaction Duration : 4 hours under reflux ensures complete conversion.
-
Solvent System : Methanol acts as both solvent and methylating agent.
-
Acid Concentration : Concentrated HCl (0.8 mL per 50 mL methanol) optimizes protonation of the hydroxyl group, facilitating substitution.
The product is isolated as a yellow solid with a melting point of 179–180°C, consistent with literature values. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, showing a singlet at 3.92 ppm for the methoxy group and aromatic protons between 7.68–8.19 ppm.
Alkaline Methylation Using Dimethyl Sulfate
An alternative approach employs dimethyl sulfate (DMS) and potassium carbonate (KCO) in acetone. This method, though less common for 2-methoxy derivatives, is effective for introducing methoxy groups under mild conditions:
-
Reaction Setup : 2-Hydroxy-3-bromo-1,4-naphthoquinone is dissolved in acetone with KCO and DMS.
-
Mechanism : DMS acts as a methylating agent, while KCO deprotonates the hydroxyl group, enhancing nucleophilicity.
This method is advantageous for substrates sensitive to acidic conditions but requires careful handling due to DMS’s toxicity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Methanol’s dual role as solvent and reagent simplifies the synthesis but limits scalability. Trials with ethanol or isopropanol reduce yields to <50%, highlighting methanol’s superior nucleophilicity. Elevated temperatures (reflux at 65°C) are critical for overcoming activation energy barriers, whereas room-temperature reactions exhibit incomplete conversion.
Acid vs. Base Catalysis
Hydrochloric acid outperforms sulfuric or acetic acids in methanolysis, likely due to stronger protonation of the hydroxyl group. In contrast, alkaline conditions (e.g., KCO) are preferable for DMS-mediated methylation, avoiding side reactions such as quinone reduction.
Analytical Characterization and Validation
Spectroscopic Confirmation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
